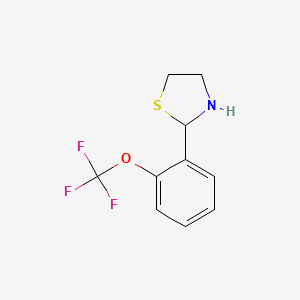

2-(2-(Trifluoromethoxy)phenyl)thiazolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(2-(Trifluoromethoxy)phenyl)thiazolidine” is a chemical compound with the molecular formula C10H10F3NOS . It is a type of thiazolidine, a class of compounds that contain a five-membered C3NS ring .

Molecular Structure Analysis

The molecular structure of “2-(2-(Trifluoromethoxy)phenyl)thiazolidine” consists of a thiazolidine ring attached to a phenyl ring with a trifluoromethoxy group . The average mass of the molecule is 249.253 Da .Chemical Reactions Analysis

Thiazolidines, including “2-(2-(Trifluoromethoxy)phenyl)thiazolidine”, can participate in various chemical reactions. For instance, they can undergo a fast, efficient, and stable click-type reaction with 1,2-aminothiols and aldehydes at physiological pH .科学的研究の応用

Pharmaceutical Research: Antimicrobial Agents

Thiazolidine derivatives have been recognized for their antimicrobial properties. The trifluoromethoxy group in 2-(2-(Trifluoromethoxy)phenyl)thiazolidine could potentially enhance these properties, making it a candidate for the development of new antimicrobial agents. Research in this area explores the synthesis of novel compounds that can act against resistant strains of bacteria and other pathogens .

Cancer Therapy: Antitumor Activity

The structural similarity of thiazolidine derivatives to other biologically active compounds suggests potential antitumor activity. Studies have shown that certain thiazolidine derivatives exhibit cytotoxic effects on tumor cell lines, indicating that 2-(2-(Trifluoromethoxy)phenyl)thiazolidine could be explored for its efficacy in cancer treatment .

Diabetes Treatment: Antidiabetic Effects

Thiazolidine derivatives are known to possess antidiabetic effects, primarily by acting as insulin sensitizers. The research application of 2-(2-(Trifluoromethoxy)phenyl)thiazolidine in this field could involve investigating its potential to modulate insulin resistance and glucose metabolism .

Neurological Disorders: Neuroprotective Properties

Compounds with thiazolidine structures have been studied for their neuroprotective properties, which could be beneficial in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease. The unique structure of 2-(2-(Trifluoromethoxy)phenyl)thiazolidine may contribute to the development of neuroprotective drugs .

Inflammatory Diseases: Anti-inflammatory Applications

The anti-inflammatory properties of thiazolidine derivatives make them suitable for research into treatments for inflammatory diseases2-(2-(Trifluoromethoxy)phenyl)thiazolidine could be investigated for its effectiveness in reducing inflammation and treating conditions like arthritis .

Material Science: Organic Synthesis Intermediates

In material science, 2-(2-(Trifluoromethoxy)phenyl)thiazolidine can serve as an intermediate in the synthesis of complex organic molecules. Its reactivity and stability under various conditions make it a valuable compound for creating new materials with desired properties .

将来の方向性

Thiazolidine motifs, such as “2-(2-(Trifluoromethoxy)phenyl)thiazolidine”, have diverse therapeutic and pharmaceutical activity and are used in probe design . They show varied biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This diversity in the biological response makes it a highly prized moiety, and developing multifunctional drugs and improving their activity should be a focus of future research .

作用機序

Target of Action

Thiazolidine derivatives, to which this compound belongs, have been found to interact with a variety of biological targets . These targets often include enzymes, receptors, and other proteins involved in critical cellular processes .

Mode of Action

Thiazolidine derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions . The specific interactions depend on the structure of the thiazolidine derivative and the nature of its target .

Biochemical Pathways

Thiazolidine derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazolidine derivatives may affect multiple biochemical pathways.

Pharmacokinetics

Thiazolidine derivatives, in general, are known to have diverse pharmacokinetic properties, influenced by factors such as their chemical structure and the specific biological systems in which they are active .

Result of Action

Thiazolidine derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Action Environment

The action of 2-(2-(Trifluoromethoxy)phenyl)thiazolidine, like that of other thiazolidine derivatives, is likely to be influenced by various environmental factors. These may include the pH and temperature of the biological system, the presence of other molecules, and the specific characteristics of the target cells or tissues . .

特性

IUPAC Name |

2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NOS/c11-10(12,13)15-8-4-2-1-3-7(8)9-14-5-6-16-9/h1-4,9,14H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLATYLCUHFHFNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=CC=C2OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(Trifluoromethoxy)phenyl)thiazolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

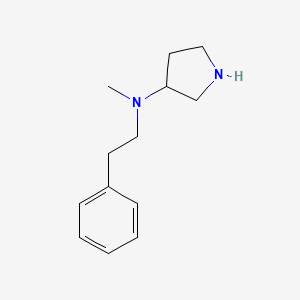

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1468952.png)

![[1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468954.png)

![N-[(furan-2-yl)methyl]-2-(3-hydroxyazetidin-1-yl)acetamide](/img/structure/B1468956.png)

![1-[(Thiophen-3-yl)methyl]azetidin-3-ol](/img/structure/B1468957.png)

![2-[(Cyclopentylmethyl)(methyl)amino]acetohydrazide](/img/structure/B1468966.png)

![2-(3-hydroxyazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1468968.png)

![1-[2-(4-Methoxyphenyl)ethyl]azetidin-3-ol](/img/structure/B1468970.png)